molecular formula C19H18N6O B2801228 5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-37-2

5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2801228
CAS No.: 538317-37-2
M. Wt: 346.394
InChI Key: VCCPAHGYIRIODV-UHFFFAOYSA-N
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Description

Its core structure consists of a fused triazole-pyrimidine ring system with substituents at positions 2, 5, 6, and 7:

  • Position 2: m-Tolyl (meta-methylphenyl) group, contributing steric bulk and lipophilicity.
  • Position 5: Methyl group, influencing electronic properties.
  • Position 6: Carboxamide moiety, enhancing hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-6-5-7-13(10-11)18-23-19-22-12(2)15(17(20)26)16(25(19)24-18)14-8-3-4-9-21-14/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCPAHGYIRIODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Pyrimidine ring construction: This step often involves the condensation of the triazole intermediate with suitable aldehydes or ketones.

    Introduction of substituents: The methyl, pyridinyl, and tolyl groups are introduced through various substitution reactions, often using reagents like methyl iodide, pyridine derivatives, and toluene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and tolyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the pyridine ring or other unsaturated moieties, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution on the pyridine and tolyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include a variety of oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

mTOR Inhibition and Cancer Therapy

One of the primary applications of this compound is its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR), which is crucial in regulating cell growth and metabolism. A study demonstrated that a derivative of this compound exhibited an IC₅₀ value of 7.1 nmol/L against mTOR, showing a significant selectivity over PI3Kα by a factor of 126. This selectivity suggests potential for developing targeted therapies for cancer types that are resistant to conventional treatments.

Case Study: Radiosensitization in Hepatocellular Carcinoma (HCC)

  • The compound was tested for its ability to enhance the sensitivity of HCC cells to radiotherapy. In vitro results indicated that the compound significantly improved the efficacy of radiation treatment in HCC cell lines, providing a promising approach for combination therapy strategies in difficult-to-treat cancers .

Antiproliferative Activity

The antiproliferative effects of compounds with similar structures have been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In these studies:

  • Compounds containing the triazolo-pyrimidine scaffold demonstrated notable cytotoxicity.
  • For instance, a related compound showed IC₅₀ values of approximately 0.98 µM against A549 cells, indicating strong potential for further development as anticancer agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Compound AA5490.98 ± 0.08
Compound AMCF-71.05 ± 0.17
Compound AHeLa1.28 ± 0.25

This table summarizes the antiproliferative activity observed in key studies, highlighting the effectiveness of compounds derived from similar scaffolds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

Position 6 : The carboxamide group in the target compound contrasts with ester derivatives (), suggesting improved solubility and hydrogen-bonding capacity, which could enhance target binding .

Position 7 : Pyridin-2-yl substituents (target) vs. phenyl () may increase solubility and π-stacking interactions with biological targets .

Advantages of Target Compound’s Design :

  • The carboxamide group at position 6 could be synthesized via hydrolysis of ester precursors (e.g., ’s ethyl carboxylate) under mild conditions, avoiding toxic additives like TMDP .

Challenges and Opportunities

  • Toxicity : TMDP-based synthesis () is efficient but hazardous, necessitating alternative catalysts for scalable production .
  • Isomerization : demonstrates that reaction conditions can lead to isomerization in triazolopyrimidines, requiring careful optimization for the target compound .

Biological Activity

5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538317-37-2) is a complex organic compound belonging to the class of triazolo-pyrimidines. Its unique structure includes various functional groups that confer notable biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of 346.4 g/mol. The compound features a triazole ring fused to a pyrimidine ring, along with methyl, pyridine, and tolyl substituents. These structural characteristics are crucial for its biological functions.

PropertyValue
CAS Number538317-37-2
Molecular FormulaC19H18N6OC_{19}H_{18}N_{6}O
Molecular Weight346.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : Cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
  • Pyrimidine Ring Construction : Reaction of the triazole intermediate with amidines or guanidines.
  • Substitution Reactions : Modifications to introduce specific functional groups.
  • Final Coupling : Coupling with a carboxamide group using coupling agents like EDCI or DCC.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in related studies showed potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. For example:

  • In vitro studies demonstrated cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
  • Mechanistic studies revealed that these compounds might inhibit tubulin polymerization, a critical process in cancer cell division .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors that modulate cellular responses beneficial for therapeutic outcomes.

Case Studies

  • Antimicrobial Efficacy : A study on related triazolo-pyrimidines highlighted their effectiveness against resistant bacterial strains .
  • Cytotoxicity Assessment : In another investigation, derivatives were screened for cytotoxicity using MTT assays, revealing promising results that suggest potential as new antimicrobial agents .

Q & A

Q. Table 1: Reaction Conditions for Triazolopyrimidine Synthesis

ComponentRoleExample ConditionsReference
AminoazoleNucleophile0.01 mol in DMF
Aldehyde (m-tolyl)Electrophile0.01 mol, reflux
Catalyst (APTS)Accelerator10 mol%, ethanol/water

Basic: How is the structural integrity of this compound verified?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) .
    • IR : Identify amide C=O stretches (~1650 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak alignment with theoretical m/z (e.g., 433.2 for C₂₂H₂₀N₆O) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Basic: What preliminary biological screening models are used for this compound?

Methodological Answer:
Initial screening focuses on:

  • Enzyme inhibition assays : Test kinase (e.g., EGFR) inhibition via ATP-competitive ELISA at IC₅₀ values .
  • Cellular models : Antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ < 10 µM indicating potency .
  • Binding affinity : Surface plasmon resonance (SPR) to measure KD values for receptor interactions .

Advanced: How can synthetic yield be optimized while minimizing toxic byproducts?

Methodological Answer:

  • Catalyst selection : Replace toxic TMDP with APTS, reducing hazards while maintaining >80% yield .
  • Solvent systems : Use ethanol/water (1:1 v/v) instead of pure DMF to enhance solubility and reduce waste .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) over silica gel to isolate products >95% pure .

Q. Table 2: Catalyst and Solvent Optimization

ParameterTraditional ApproachOptimized ApproachYield Improvement
CatalystTMDP (toxic)APTS (non-toxic)+15%
SolventDMFEthanol/water (1:1)+20%

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay conditions : Standardize pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 0.1 mM) in kinase assays .
  • Structural analogs : Compare methyl (5-CH₃) vs. chloro (5-Cl) substituents; methyl groups enhance solubility but reduce binding affinity by ~30% .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, PDB ID: 1M17). Pyridinyl groups form π-π interactions with Phe723 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR models : Correlate logP values (<3.5) with cellular permeability using Random Forest algorithms .

Advanced: How do substituent modifications affect bioactivity (SAR)?

Methodological Answer:
Key SAR findings:

  • Pyridinyl position : 2-Pyridinyl enhances kinase inhibition (IC₅₀ = 0.8 µM) vs. 3-pyridinyl (IC₅₀ = 2.1 µM) due to better π-stacking .
  • m-Tolyl vs. p-tolyl : m-Substitution improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h) by reducing CYP3A4 oxidation .

Q. Table 3: Substituent Impact on Bioactivity

SubstituentTargetEffect on IC₅₀Reference
2-PyridinylEGFR0.8 µM
m-TolylCYP3A4t₁/₂ = 4.2 h
5-CH₃SolubilityLogS = -3.2 → -2.8

Advanced: What methodologies identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 h) and analyze via HPLC-PDA. Amide hydrolysis dominates at pH >10 .
  • Oxidative stress : Treat with H₂O₂ (3% w/v) to isolate sulfoxide derivatives (confirmed by LC-MS) .
  • Light exposure : Monitor photodegradation under ICH Q1B guidelines; use amber vials to reduce 50% degradation .

Advanced: How does stereochemistry influence pharmacological activity?

Methodological Answer:

  • Chiral resolution : Separate diastereomers via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10). The (R)-isomer shows 3x higher EGFR affinity .
  • Crystallography : Solve single-crystal X-ray structures to confirm absolute configuration (Flack parameter < 0.1) .

Advanced: What challenges arise during scale-up, and how are they addressed?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with continuous flow reactors (residence time = 30 min) to process >100 g batches .
  • Byproduct control : Optimize stoichiometry (1:1:1 ratio) to minimize dimerization (<5% via HPLC) .
  • Solvent recovery : Implement distillation to recycle ethanol (>90% recovery) and reduce costs .

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